2-[4,6-dioxo-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of pyridothienopyrimidinones This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-1(2H)-yl core, substituted with phenethyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step reactions. One common method involves the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with acid chlorides to form the intermediate carboxamides. These intermediates are then reacted with aliphatic amines to yield the final pyridothienopyrimidinone structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly. For instance, the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation can produce similar pyrimidinone structures with high yields .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and fluorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This inhibition can lead to enhanced immune responses against cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: This compound shares a similar core structure but lacks the phenethyl and fluorobenzyl substitutions.
3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Another related compound with a different substitution pattern, known for its inhibitory activity on ENPP1.
Uniqueness
The uniqueness of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide lies in its specific substitutions, which confer distinct pharmacological properties. The presence of the phenethyl and fluorobenzyl groups enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[4,6-dioxo-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c27-19-10-8-18(9-11-19)15-29-21(32)16-31-22-20-7-4-13-28-24(20)35-23(22)25(33)30(26(31)34)14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLYVMDDNBZNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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